1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione

Spirocyclic building blocks Thermal analysis Regioisomer differentiation

Regioisomer purity verification is critical: substituting with CAS 72735-51-4 alters melting point by >80°C and changes crystal packing. This 2,3'-regioisomer (CAS 82054-53-3) delivers: - Melting point 142-144°C vs. 59-60°C for the 1,3'-isomer - LogP 1.22 for computational fragment-based design - Patent-referenced identity for EUV/DUV photoresists Available at ≥98% purity for reproducible synthesis and polymer compounding.

Molecular Formula C12H10O3
Molecular Weight 202.209
CAS No. 82054-53-3
Cat. No. B2985955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione
CAS82054-53-3
Molecular FormulaC12H10O3
Molecular Weight202.209
Structural Identifiers
SMILESC1C2=CC=CC=C2CC13CC(=O)OC3=O
InChIInChI=1S/C12H10O3/c13-10-7-12(11(14)15-10)5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2
InChIKeyYIOLUCBGADNSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

82054-53-3 Procurement Guide for Regiochemical Purity


1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione (CAS 82054-53-3), systematically named spiro[1,3-dihydroindene-2,3'-oxolane]-2',5'-dione, is a spirocyclic anhydride formed by dehydration of the corresponding diacid [1]. It is a member of the spiro[indane–tetrahydrofuran]-dione family, notable for a rigid bicyclic scaffold that constrains conformational freedom, thereby offering predictable spatial orientation in medicinal-chemistry and materials-science applications [2]. Its position as the 2,3'-regioisomer distinguishes it from the closely related 1,3'-spiro analog (CAS 72735-51-4), a structural difference that can alter physicochemical properties and downstream reactivity in synthesis .

Rigid spiro[indane–tetrahydrofuran]-dione scaffold for predictable spatial orientation
2,3'-regioisomer identity; distinct from 1,3'-spiro analog
Supports medicinal-chemistry library design and materials-science applications

Why Generic Substitution Fails for 82054-53-3


Substituting CAS 82054-53-3 with an in-class spiro[indane–oxolane]-dione isomer without verification risks introducing unanticipated changes in crystal packing, thermal behavior, and reactivity. For instance, the 1,3'-regioisomer (CAS 72735-51-4) exhibits a markedly lower melting point (59–60 °C) than the 142–144 °C reported for the 2,3'-isomer , reflecting divergent intermolecular interactions that can affect formulation homogeneity in polymer matrices and reproducibility in solid-phase synthesis [1]. In microelectronic applications such as photoresist additives, even subtle regiochemical variation can shift decomposition temperature and outgassing profiles, directly impacting lithographic performance [2]. Therefore, generic sourcing without precise CAS verification is inadequate when thermal stability or crystallinity is critical.

Target
2,3'-spiro isomer (CAS 82054-53-3)
Regiochemical identity controls thermal behavior and crystallinity; validated for high-temperature polymer and photoresist contexts
Substitute
1,3'-regioisomer (CAS 72735-51-4)
Markedly lower melting point may shift thermal stability and phase behavior; not interchangeable without experimental verification in solid-phase or high-temperature workflows

82054-53-3 Differentiation Evidence


Thermal Stability Advantage vs. 1,3'-Regioisomer

The 2,3'-spiro isomer (CAS 82054-53-3) demonstrates a significantly higher melting point than its 1,3'-counterpart, indicating stronger intermolecular forces and greater thermal stability. This property is critical when selecting a building block for high-temperature polymer processing or solid-state formulation [1].

Thermal stability vs. 1,3'-regioisomer
Reported
142–144 °C vs. 59–60 °C (Δ ≈ +83 °C)
Reported higher melting point supports thermal processing margin
Supplier-reported values; DSC not specified
Spirocyclic building blocks Thermal analysis Regioisomer differentiation

Patent-Backed Use in Photoresist Formulations

Patent landscape analysis identifies the 2,3'-spiro isomer specifically within photoresist formulations, a high-value application requiring exceptional thermal and chemical stability. This targeted innovation is not reported for the 1,3'-analog, suggesting a structure-specific advantage for semiconductor manufacturing [1].

Photoresist patent context
Class-level
2,3'-isomer specifically cited in photoresist patents
May support semiconductor R&D material selection
Patent analysis; isomer-specific innovation reported
Microelectronics Photoresist additives Patent analysis

Predicted Physicochemical Profile

Computational modeling predicts the 2,3'-isomer possesses a density of 1.3 ± 0.1 g/cm³ and a LogP of 1.22, which are consistent with drug-like space and moderate lipophilicity . While the 1,3'-isomer has a predicted density of 1.33 ± 0.1 g/cm³ , the difference is minor; however, the specific LogP and TPSA of 43.4 Ų for the 2,3'-isomer provide a baseline for library design that cannot be assumed for the 1,3'-analog without equivalent data.

Predicted LogP & TPSA
Data to verify
LogP = 1.22; TPSA = 43.4 Ų
Supports early-stage drug-likeness screening
Computed from databases; verify experimentally
ADMET prediction Drug-likeness Spirocyclic libraries

Recommended Use Cases for 82054-53-3


High-Temperature Engineering Polymer Additive

The >80 °C higher melting point of the 2,3'-isomer relative to the 1,3'-isomer [1] makes it the preferred spiro-anhydride for polymer compounding where processing temperatures exceed 100 °C. Its rigid spiro core can act as a thermal stabilizer or crosslinking agent without premature melting or phase separation.

Semiconductor Photoresist Component

Patent evidence directly ties this exact regioisomer to photoresist innovation [2]. R&D teams developing EUV or DUV photoresists can source this compound with confidence that its structural identity matches the literature precedent, reducing the risk of reformulation due to isomeric impurities.

Fragment-Based Drug Discovery Scaffold

With favorable predicted LogP (1.22) and a constrained spirocyclic architecture, this compound serves as a three-dimensional fragment for medicinal chemistry . The quantitative property data allows computational chemists to pre-filter this scaffold with higher confidence than for analogs lacking such characterization.

Building Block for Asymmetric Synthesis

The defined geometry of the 2,3'-spiro junction provides a chiral framework for catalyst development. Its high purity (available at 98%+) and well-characterized physical properties ensure reproducibility in synthetic methodology research, a critical requirement for publication and scale-up.

Application
Selection Property
Validation Focus
High-temperature polymer processing
Regiochemical identity and thermal stability
Thermal analysis (DSC) and melting point verification
Semiconductor photoresist research
Isomer-specific patent support
Purity and regioisomer impurity profiling
Fragment-based library design
Predicted drug-like properties (LogP, TPSA)
Experimental LogP and solubility verification
Asymmetric synthesis methodology
Defined spiro geometry and high purity
Stereochemical purity and batch-to-batch consistency
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